1-Bromo-3-chloro-2,4-difluorobenzene

Process chemistry Scale-up Cost efficiency

1-Bromo-3-chloro-2,4-difluorobenzene (CAS 201849-13-0) is a polyhalogenated aromatic building block with the molecular formula C6H2BrClF2 and a molecular weight of 227.43 g/mol. It is a colorless to yellow liquid at ambient temperature, exhibiting a density of 1.8±0.1 g/cm³, a boiling point of 192.5±35.0 °C at 760 mmHg, a flash point of 70.2±25.9 °C, and a calculated LogP of 3.74.

Molecular Formula C6H2BrClF2
Molecular Weight 227.43 g/mol
CAS No. 201849-13-0
Cat. No. B1362216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-2,4-difluorobenzene
CAS201849-13-0
Molecular FormulaC6H2BrClF2
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)F)Br
InChIInChI=1S/C6H2BrClF2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
InChIKeyLVPMWOPCTHLVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-2,4-difluorobenzene (CAS 201849-13-0): Procurement-Relevant Physicochemical Profile


1-Bromo-3-chloro-2,4-difluorobenzene (CAS 201849-13-0) is a polyhalogenated aromatic building block with the molecular formula C6H2BrClF2 and a molecular weight of 227.43 g/mol . It is a colorless to yellow liquid at ambient temperature, exhibiting a density of 1.8±0.1 g/cm³, a boiling point of 192.5±35.0 °C at 760 mmHg, a flash point of 70.2±25.9 °C, and a calculated LogP of 3.74 . The synthesis of this compound has been optimized via an orthogonal design method, achieving a product yield of up to 90% under refined conditions [1].

Why 1-Bromo-3-chloro-2,4-difluorobenzene Cannot Be Readily Replaced by Its Isomers


Among the family of polyhalogenated benzenes sharing the empirical formula C6H2BrClF2, the specific 1,3,2,4-substitution pattern of this compound confers distinct electronic and steric properties that critically influence reactivity in sequential cross-coupling reactions . The relative positioning of the bromine, chlorine, and two fluorine atoms dictates the hierarchy of halogen reactivity (Br > Cl >> F) and the regiochemical outcome of palladium-catalyzed transformations . Isomers such as 1-bromo-4-chloro-2,5-difluorobenzene exhibit measurably different lipophilicity (ΔLogP ≈ 0.36), which directly impacts partitioning behavior in biological systems and chromatographic purification . Furthermore, synthetic routes to the 1,3,2,4-isomer have been specifically optimized to 90% yield, whereas reported yields for the 1,4,2,5-isomer are substantially lower (48–72%), making the target compound the more reliable choice for scale-up .

Quantitative Differentiation Evidence for 1-Bromo-3-chloro-2,4-difluorobenzene vs. Closest Analogs


Synthesis Yield Advantage: 90% Optimized vs. 48.4% for the 1,4,2,5-Isomer

The synthesis of 1-bromo-3-chloro-2,4-difluorobenzene has been systematically optimized using an orthogonal experimental design (L16(4⁴)), yielding a product yield of 90% under the identified optimum conditions (1-chloro-2,6-difluorobenzene:NBS molar ratio 1:1.09, sulfuric acid ratio 1:15, reaction temperature 0°C, reaction time 4.0 h) [1]. In contrast, a reported synthesis of the positional isomer 1-bromo-4-chloro-2,5-difluorobenzene via Sandmeyer reaction of 4-chloro-2,5-difluoroaniline achieved a yield of only 48.4% after chromatographic purification . This 41.6 percentage-point yield differential translates directly to lower raw material consumption and reduced purification burden for the target compound.

Process chemistry Scale-up Cost efficiency

Lipophilicity Differentiation: ΔLogP 0.36 Higher than the 1,4,2,5-Isomer

The calculated LogP (octanol-water partition coefficient) of 1-bromo-3-chloro-2,4-difluorobenzene is 3.74 , whereas the positional isomer 1-bromo-4-chloro-2,5-difluorobenzene has a reported LogP of 3.38 . The ΔLogP of 0.36 indicates that the target compound is approximately 2.3-fold more lipophilic than the comparator. This difference arises from the distinct intramolecular electronic effects of the fluorine atoms ortho vs. para to the bromine substituent.

Medicinal chemistry ADME profiling Chromatographic purification

Halogen Reactivity Hierarchy Enables Predictable Sequential Cross-Coupling

In polyhalogenated benzenes, the relative reactivity of halogen atoms in palladium-catalyzed cross-coupling follows the established order I > Br > Cl >> F . For 1-bromo-3-chloro-2,4-difluorobenzene, the bromine atom undergoes oxidative addition with Pd(0) catalysts preferentially over chlorine and fluorine, enabling a first chemoselective functionalization at the C-1 position without competing reaction at C-3 (chlorine) or the fluorine-bearing carbons . This built-in reactivity gradient permits sequential Suzuki-Miyaura couplings (Br first, then Cl under more forcing conditions) to introduce two distinct aryl/heteroaryl groups with regiochemical control [1].

Sequential functionalization Suzuki-Miyaura coupling Chemoselectivity

Purity Specification: 98% (GC) Standard vs. 97% for the 1,4,2,5-Isomer

Multiple reputable vendors, including Sigma-Aldrich, AKSci, Bidepharm, and Capotchem, specify the minimum purity of 1-bromo-3-chloro-2,4-difluorobenzene at 98% by GC or HPLC . In comparison, the minimum purity specification for 1-bromo-4-chloro-2,5-difluorobenzene (CAS 172921-33-4) from Bidepharm and other suppliers is 97% . The 1-percentage-point higher purity specification of the target compound reduces the level of potentially reactive halogenated impurities that could interfere with sensitive catalytic reactions, such as those involving low catalyst loadings of palladium.

Quality control Reproducibility Procurement specification

Validated Intermediate Status in Procter & Gamble Antimicrobial Quinolone Patents

1-Bromo-3-chloro-2,4-difluorobenzene is explicitly described as a key intermediate in the synthesis of antimicrobial quinolone compounds in patents assigned to The Procter & Gamble Company, including US6348624B1 and WO2004014893A2 [1]. In US6348624B1, the compound serves as the direct precursor to 2,4-difluoro-3-chloro-benzoic acid, a critical building block for quinolone antibiotics [2]. Patent databases do not record equivalent validated use of the 1,4,2,5-isomer in these antimicrobial quinolone syntheses, indicating that the specific 1,3,2,4-substitution pattern is required for the synthetic route.

Antimicrobial synthesis Quinolone antibiotics Patent-validated intermediate

Procurement-Driven Application Scenarios for 1-Bromo-3-chloro-2,4-difluorobenzene


Medicinal Chemistry: Sequential Suzuki-Miyaura Diversification for Structure-Activity Relationship (SAR) Exploration

The chemoselective reactivity hierarchy (Br > Cl >> F) of 1-bromo-3-chloro-2,4-difluorobenzene, as established by class-level inference from the site-selective cross-coupling literature , makes it an ideal scaffold for generating libraries of unsymmetrically substituted biaryl and terphenyl compounds. Researchers can first install an aryl group at the C-1 bromine position under standard Suzuki conditions, then subsequently functionalize the C-3 chlorine position using a more active catalyst system (e.g., Pd(JohnPhos) or Pd(PtBu₃)₂), enabling rapid exploration of two diversity vectors on a single benzene core without the need for protecting group strategies.

Process Chemistry: Cost-Efficient Scale-Up Based on Optimized 90% Yield

For organizations scaling up the synthesis of quinolone antimicrobial intermediates or related fluorinated benzoic acid derivatives, the availability of an orthogonal-design-optimized synthesis protocol yielding 90% product [1] provides a clear cost advantage over the 1,4,2,5-isomer, which reports yields as low as 48.4% under comparable Sandmeyer conditions . The higher yield reduces raw material expenditure by nearly half on a per-kilogram basis, directly impacting the cost of goods in pharmaceutical intermediate manufacturing.

ADME Optimization: Isomer Selection Based on LogP-Guided Lipophilicity Tuning

When designing fluorinated drug candidates where moderate to high lipophilicity (LogP 3.74) is desired for membrane permeability or blood-brain barrier penetration, the target compound's higher LogP relative to the 1,4,2,5-isomer (LogP 3.38) provides a measurable advantage . Medicinal chemists can select this isomer at the building block stage to bias the final compound's physicochemical profile toward higher LogP without introducing additional lipophilic substituents, thereby maintaining lower molecular weight.

Quality-Controlled Synthesis of Antimicrobial Quinolone Precursors

The explicit use of 1-bromo-3-chloro-2,4-difluorobenzene in Procter & Gamble's patented synthetic route to antimicrobial quinolones (US6348624B1, WO2004014893A2) validates its suitability as a regulatory-compliant starting material for this compound class [2]. Organizations developing generic versions of these quinolones or exploring novel analogs within the same chemical space can procure this intermediate with confidence that it matches the patent literature, avoiding the regulatory and analytical hurdles associated with substituting an unvalidated isomer.

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